molecular formula C7H8 B2805178 2-Ethynylspiro[2.2]pentane CAS No. 2137794-00-2

2-Ethynylspiro[2.2]pentane

Cat. No. B2805178
CAS RN: 2137794-00-2
M. Wt: 92.141
InChI Key: DNFXPPGHJFOOCG-UHFFFAOYSA-N
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Description

“2-Ethynylspiro[2.2]pentane” is a derivative of spiro[2.2]pentane, which is the simplest spiro-connected cycloalkane . The “2-Ethynyl” prefix indicates the presence of an ethynyl group (C≡CH) attached to the second carbon of the spiro[2.2]pentane structure .


Molecular Structure Analysis

The molecular structure of “2-Ethynylspiro[2.2]pentane” would be similar to that of spiro[2.2]pentane, with an additional ethynyl group attached. Spiro[2.2]pentane is a hydrocarbon with a unique structure where two cyclopropane rings share a single carbon . The ethynyl group would likely add a degree of unsaturation to the molecule .

Scientific Research Applications

  • Alkene Chemistry on Palladium Surfaces : The study of alkene adsorption on palladium surfaces, such as the reaction of pentenes including molecules similar to 2-Ethynylspiro[2.2]pentane, is significant for understanding and improving catalytic processes. This research explores the molecular adsorption states and reactions on Pd surfaces and nanoparticles, crucial for developing more efficient catalytic systems in industrial chemistry (Doyle, Shaikhutdinov, & Freund, 2004).

  • Molecular Building Blocks : Compounds like 1,3-Diethynylbicyclo[1.1.1]pentane, similar to 2-Ethynylspiro[2.2]pentane, are valuable in synthesizing extended, rigid, rod-like molecules. These molecules serve as nonconjugated alternatives to pi-conjugated rod-like building blocks, useful in the creation of molecular structures and potentially in the design of nanoscale machines (Kaleta, Nečas, & Mazal, 2012).

  • Catalyzed Reactions in Organic Synthesis : Studies on Lewis acid-catalyzed reactions, including those involving compounds similar to 2-Ethynylspiro[2.2]pentane, are important for understanding the stereochemistry and reactivity in organic synthesis. These findings are instrumental in designing and improving synthetic pathways for complex organic molecules (Asao, Ohishi, Sato, & Yamamoto, 2002).

  • Pyrolysis and Combustion Studies : Research on the pyrolysis of pentane isomers, which are structurally related to 2-Ethynylspiro[2.2]pentane, contributes to a better understanding of combustion processes and the development of more efficient fuels. These studies are essential for improving the performance of engines and reducing emissions (Sajid, Javed, & Farooq, 2016).

  • Insecticidal Applications : The synthesis and study of molecules structurally similar to 2-Ethynylspiro[2.2]pentane can lead to the development of new insecticidal compounds. Such research is crucial for agricultural science and pest management strategies (Gopalakrishnan, Suresh, & Anandhi, 1995).

  • Synthesis and Characterization of Metal Complexes : The synthesis and study of metal complexes involving similar compounds provide insights into their potential applications in areas like catalysis, materials science, and medicinal chemistry (Ejidike & Ajibade, 2015).

  • Toxicology Studies : Understanding the toxicity and physiological effects of compounds like pentane, related to 2-Ethynylspiro[2.2]pentane, is important for assessing environmental and occupational health risks (Stadler, O'Neill, Elliott, & Kennedy, 2001).

Safety And Hazards

The safety and hazards associated with “2-Ethynylspiro[2.2]pentane” are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2-ethynylspiro[2.2]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-2-6-5-7(6)3-4-7/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXPPGHJFOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC12CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylspiro[2.2]pentane

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